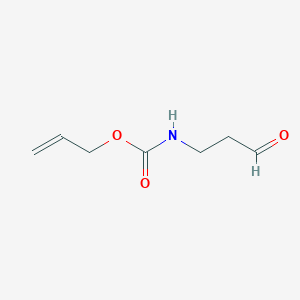

Prop-2-en-1-yl (3-oxopropyl)carbamate

Description

Properties

CAS No. |

164532-49-4 |

|---|---|

Molecular Formula |

C7H11NO3 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

prop-2-enyl N-(3-oxopropyl)carbamate |

InChI |

InChI=1S/C7H11NO3/c1-2-6-11-7(10)8-4-3-5-9/h2,5H,1,3-4,6H2,(H,8,10) |

InChI Key |

ZXJDQMLKHHAXMM-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)NCCC=O |

Origin of Product |

United States |

Preparation Methods

Direct Carbamate Formation via Chloroformate Reactivity

The most straightforward route involves reacting 3-oxopropylamine with allyl chloroformate under basic conditions. This method leverages the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, followed by elimination of hydrochloric acid.

Reaction Conditions:

- Reagents : 3-Oxopropylamine (1 equiv), allyl chloroformate (1.2 equiv), triethylamine (1.5 equiv).

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

- Workup : Sequential washes with NaHCO₃ (sat.) and brine, followed by drying (MgSO₄) and solvent evaporation.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–72% | |

| Purity (HPLC) | >95% | |

| Reaction Time | 2–4 hours |

Advantages : High atom economy and scalability.

Limitations : 3-Oxopropylamine is prone to ketone-mediated side reactions (e.g., imine formation), necessitating strict temperature control.

Hofmann Rearrangement of 3-Oxopropylamide

This two-step method generates the isocyanate intermediate from a primary amide, which is subsequently trapped by allyl alcohol.

Step 1: Hofmann Rearrangement

Step 2: Carbamate Formation

- Reagents : Allyl alcohol (1.5 equiv), triethylamine (1 equiv).

- Solvent : THF at 25°C.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Overall Yield | 55–60% | |

| Isocyanate Stability | Requires in situ trapping |

Advantages : Avoids handling unstable isocyanates directly.

Limitations : Low yields due to competitive hydrolysis of the isocyanate.

Transesterification of tert-Butyl Precursors

A tert-butyl-protected carbamate serves as a stable intermediate, which undergoes transesterification with allyl alcohol under acidic or catalytic conditions.

Reaction Conditions:

- Reagents : tert-Butyl (3-oxopropyl)carbamate (1 equiv), allyl alcohol (5 equiv), p-TsOH (0.1 equiv).

- Solvent : Toluene at 80°C.

- Workup : Column chromatography (EtOAc/hexane).

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 75–80% | |

| Reaction Time | 12–16 hours |

Advantages : High purity and compatibility with acid-sensitive substrates.

Limitations : Requires pre-synthesis of the tert-butyl carbamate.

Ru-Catalyzed Multicomponent Reactions

A novel approach employs ruthenium catalysts to assemble the carbamate in one pot from alkynols and allylamines.

Reaction Conditions:

- Catalyst : [CpRu(MeCN)₃]PF₆ (3 mol%).

- Reagents : 3-Oxopropargyl alcohol (1 equiv), allylamine (1 equiv).

- Solvent : Acetone followed by toluene.

- Workup : Florisil filtration and column chromatography.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–70% | |

| Diastereoselectivity | >90% (Z:E ratio) |

Advantages : Stereocontrol and functional group tolerance.

Limitations : High catalyst cost and sensitivity to oxygen.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chloroformate Route | 68–72 | >95 | High | Moderate |

| Hofmann Rearrangement | 55–60 | 85–90 | Low | Low |

| Transesterification | 75–80 | >98 | Moderate | High |

| Ru-Catalyzed | 65–70 | 90–95 | Low | Low |

Critical Challenges and Solutions

- Ketone Reactivity : The 3-oxopropyl group may undergo undesired nucleophilic additions. Mitigation: Use protecting groups (e.g., acetals) during amine activation.

- Isocyanate Instability : Rapid trapping with allyl alcohol or low-temperature conditions minimize hydrolysis.

- Catalyst Recovery : Immobilized Ru catalysts improve cost efficiency in multicomponent reactions.

Chemical Reactions Analysis

Reactivity: Prop-2-en-1-yl (3-oxopropyl)carbamate can undergo various reactions:

Hydrolysis: The compound can be hydrolyzed to yield allylamine and the corresponding carbamic acid.

Substitution: It can react with nucleophiles (e.g., amines) to form substituted derivatives.

Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.

Ethyl Chloroformate: Used for carbamate formation.

Triethylamine: Often employed as a base in the synthesis.

Hydrochloric Acid (HCl): Used for hydrolysis.

Major Products: The major product of the reaction between allylamine and ethyl chloroformate is this compound itself.

Scientific Research Applications

This compound finds applications in:

Medicinal Chemistry: As a potential drug scaffold due to its reactivity and functional groups.

Pesticide Development: Carbamates are used as insecticides and herbicides.

Polymer Chemistry: For modifying polymer surfaces.

Mechanism of Action

The exact mechanism of action depends on the specific application. In medicinal contexts, it may interact with enzymes or receptors, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

- Substituent Effects on Synthesis : The tert-butyl group in compound 24 ( ) facilitates high-yield synthesis (97%), likely due to steric protection of the carbamate group during reactions . Allyl-substituted carbamates (e.g., Prop-2-en-1-yl N-phenylcarbamate) may require controlled conditions to avoid undesired polymerization or oxidation .

- For example, Prop-2-en-1-yl N-phenylcarbamate is a pale liquid, whereas tert-butyl analogues are oils .

- Spectroscopic Signatures : tert-Butyl (3-oxopropyl)carbamate shows a distinctive <sup>1</sup>H NMR signal at δ 9.79 ppm for the carbamate NH proton, a feature likely shared by Prop-2-en-1-yl (3-oxopropyl)carbamate .

Crystallographic and Computational Insights

- Crystallography : SHELX programs ( ) are widely used for small-molecule refinement, including carbamates. The 3-oxopropyl chain’s conformation could be analyzed via SHELXL to determine hydrogen-bonding patterns, as seen in related studies .

Q & A

Q. What are the optimal reaction conditions for synthesizing Prop-2-en-1-yl (3-oxopropyl)carbamate, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves coupling 3-oxopropylamine with prop-2-en-1-yl chloroformate under anhydrous conditions. Key parameters include:

- Temperature : Maintain 0–5°C during carbamate formation to minimize side reactions like hydrolysis.

- Solvent : Use dichloromethane or tetrahydrofuran (THF) for improved solubility of intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes unreacted starting materials. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (Rf ~0.4 in 7:3 hexane:EtOAc) .

Note: NMR (¹H/¹³C) should confirm absence of residual solvents and byproducts. For example, the tert-butyl analog in showed distinct carbonyl signals at δ 170–175 ppm in ¹³C NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals indicate successful synthesis?

- Methodological Answer :

- ¹H NMR : Expect a vinyl proton triplet at δ 5.8–6.2 ppm (CH₂=CH–) and a carbamate NH signal at δ 5.0–5.5 ppm (broad, exchangeable). The 3-oxopropyl group shows a carbonyl proton at δ 2.4–2.8 ppm (CO–CH₂–) .

- IR Spectroscopy : Strong absorption bands at ~1680–1720 cm⁻¹ (C=O stretch for carbamate and ketone) and ~3300 cm⁻¹ (N–H stretch) .

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z [M+H]⁺ matching the exact mass (C₇H₁₁NO₃: calc. 157.0743) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX programs elucidate the crystal structure of this compound, and what challenges arise during refinement?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). SHELXT () automates space-group determination, while SHELXL refines structures via least-squares minimization .

- Challenges :

- Disorder : The allyl (prop-2-en-1-yl) group may exhibit rotational disorder. Apply restraints to C–C bond lengths and angles during refinement.

- Hydrogen Bonding : Use SHELXL’s DFIX command to model H-bonding interactions involving the carbamate NH and ketone O .

- Validation : Check R-factor convergence (<5%) and validate geometry with CCDC tools .

Q. What computational methods are suitable for modeling the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to optimize geometry and calculate frontier molecular orbitals (FMOs). The electrophilic ketone and carbamate carbonyl are likely reactive sites .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) using AMBER. Monitor nucleophilic attack trajectories (e.g., by amines) at the carbonyl carbons .

- Transition State Analysis : Employ IRC (Intrinsic Reaction Coordinate) in ORCA to identify activation barriers for hydrolysis or substitution reactions .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported synthetic yields of this compound?

- Methodological Answer :

- Variable Analysis : Systematically test parameters:

- Catalyst : Compare yields using DMAP (4-dimethylaminopyridine) vs. no catalyst.

- Stoichiometry : Vary the ratio of prop-2-en-1-yl chloroformate to 3-oxopropylamine (1.2:1 to 2:1).

- Byproduct Identification : Use LC-MS to detect hydrolyzed products (e.g., 3-oxopropylamine hydrochloride) and adjust reaction dryness .

- Reproducibility : Replicate conditions from literature (e.g., ’s tert-butyl analog synthesis) and modify for allyl group reactivity .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors (precaution P261 in ) .

- Storage : Keep in a desiccator at 2–8°C, away from moisture and oxidizing agents. Use amber glass vials to prevent light-induced degradation .

- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste (EPA guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.